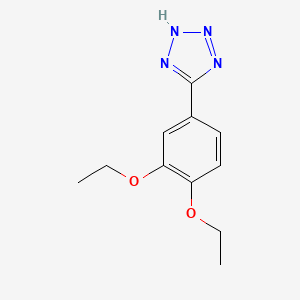

5-(3,4-Diethoxyphenyl)-1H-tetrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N4O2 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

5-(3,4-diethoxyphenyl)-2H-tetrazole |

InChI |

InChI=1S/C11H14N4O2/c1-3-16-9-6-5-8(7-10(9)17-4-2)11-12-14-15-13-11/h5-7H,3-4H2,1-2H3,(H,12,13,14,15) |

InChI Key |

SXFHLMTUDDYMJM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NNN=N2)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Process Innovations for 5 3,4 Diethoxyphenyl 1h Tetrazole

Retrosynthetic Analysis and Strategic Precursor Selection for 5-(3,4-Diethoxyphenyl)-1H-tetrazole Synthesis

Retrosynthetic analysis of this compound reveals that the most direct and common disconnection occurs at the C-N bond of the tetrazole ring. This leads back to two primary precursors: an activated derivative of 3,4-diethoxybenzoic acid and an azide (B81097) source, or more commonly, 3,4-diethoxybenzonitrile (B1590595) and an azide. The latter is generally preferred due to the directness of the [3+2] cycloaddition reaction.

The strategic selection of precursors is paramount for an efficient synthesis. The starting material, 3,4-diethoxybenzonitrile, can be synthesized from the more readily available 3,4-dihydroxybenzoic acid (protocatechuic acid) through a two-step process involving esterification followed by Williamson ether synthesis with ethyl halides to introduce the two ethoxy groups, and subsequent conversion of the carboxylic acid to the nitrile. Alternatively, direct etherification of 3,4-dihydroxybenzonitrile (B93048) can be employed. The choice of azide source is also critical, with sodium azide being the most common due to its availability and reactivity. However, in certain applications, organotin azides or silyl (B83357) azides might be used to enhance solubility or modulate reactivity.

Classical and Contemporary Reaction Pathways for Constructing the this compound Scaffold

The construction of the this compound scaffold is predominantly achieved through the [3+2] cycloaddition of an azide to the nitrile group of 3,4-diethoxybenzonitrile. nih.gov This reaction is a cornerstone of tetrazole synthesis and has been the subject of extensive methodological development.

Cycloaddition Chemistry and Related Approaches

The [3+2] cycloaddition, often referred to as the Huisgen cycloaddition, is the most prevalent method. nih.gov This reaction involves the treatment of 3,4-diethoxybenzonitrile with an azide source, typically sodium azide, in the presence of a catalyst. The reaction proceeds via a concerted or stepwise mechanism to form the stable tetrazole ring. acs.org

Alternative, though less common for this specific compound, approaches could involve multicomponent reactions. For instance, a one-pot synthesis could theoretically start from 3,4-diethoxybenzaldehyde, hydroxylamine, and an azide source, proceeding through an in-situ generated aldoxime which then converts to the tetrazole. organic-chemistry.org However, the direct cycloaddition to the nitrile remains the most efficient and widely adopted strategy.

Optimization of Reaction Conditions and Catalyst Systems

The optimization of reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the catalytic system.

Solvent Effects: Various solvents have been investigated for tetrazole synthesis. While aprotic polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used and can lead to high yields, their toxicity and environmental impact are concerns. researchgate.netresearchgate.net Greener alternatives such as water and ethanol (B145695) are being explored. organic-chemistry.orgjchr.org For instance, the use of zinc salts as catalysts has been shown to facilitate the reaction in water. organic-chemistry.org

Catalyst Systems: A wide array of catalysts have been developed to promote the cycloaddition of azides to nitriles. These can be broadly categorized as Lewis acids, Brønsted acids, and heterogeneous catalysts.

Lewis Acids: Zinc salts, such as ZnCl₂ and Zn(OTf)₂, are effective catalysts that activate the nitrile group towards nucleophilic attack by the azide. organic-chemistry.org Other metal salts, including those of aluminum, copper, and cobalt, have also been successfully employed. acs.orgcapes.gov.brresearchgate.net

Brønsted Acids: Acids like ammonium (B1175870) chloride can be used, often in combination with sodium azide, to generate hydrazoic acid in situ, which then reacts with the nitrile. However, this approach carries the risk of forming explosive and toxic hydrazoic acid. thieme-connect.de

Heterogeneous Catalysts: To simplify catalyst recovery and reuse, solid-supported catalysts have gained prominence. Examples include nano-TiCl₄.SiO₂, CuO nanoparticles, and various metal-organic frameworks. researchgate.netscielo.org.zascielo.org.za These catalysts offer advantages in terms of easier work-up and potential for continuous flow processes.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| MoO₃ (15 mol%) | DMSO | 140 | 1.5 | 91 | researchgate.net |

| CuO nanoparticles (5 mol%) | DMF | Microwave | 0.25 | 99 | researchgate.net |

| nano-TiCl₄.SiO₂ (0.1 g) | DMF | Reflux | 2 | Good | scielo.org.zascielo.org.za |

| Zn(OTf)₂ | Water | - | - | High | organic-chemistry.org |

| Co(II) complex | Methanol | Reflux | - | Good | acs.org |

Principles of Green Chemistry Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

The shift from toxic solvents like DMF and DMSO to greener alternatives such as water and ethanol is a significant step. jchr.orgdntb.gov.ua The use of catalytic amounts of reagents instead of stoichiometric quantities, particularly of heavy metals, is another important consideration. The development of recyclable heterogeneous catalysts aligns well with green chemistry principles by minimizing waste. researchgate.netnih.gov Furthermore, microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net The use of ionic liquids as both solvent and azide source has also been explored as a greener alternative. organic-chemistry.org

Scale-Up Considerations and Process Chemistry Aspects for this compound Production

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. Process safety is a major concern, especially when using azides, which can be explosive. Careful control of reaction temperature and the avoidance of generating significant amounts of hydrazoic acid are crucial. thieme-connect.de

The choice of equipment, heat and mass transfer, and product isolation and purification procedures all need to be carefully considered for large-scale production. Continuous flow reactors are becoming increasingly attractive for the synthesis of tetrazoles as they offer better control over reaction parameters and can enhance safety by minimizing the volume of hazardous materials at any given time. The economic viability of the process is also a key factor, which includes the cost of raw materials, energy consumption, and waste disposal.

Advanced Purification and Methodological Characterization Techniques for this compound

After synthesis, this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include recrystallization, which is often effective for crystalline solids. The choice of solvent for recrystallization is critical to obtain high purity and yield. Column chromatography can also be employed, though it is less ideal for large-scale production due to solvent consumption and cost.

Once purified, the compound is characterized to confirm its identity and purity. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. scielo.org.zaresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the tetrazole ring and the ether linkages. scielo.org.zaresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight, confirming the elemental composition. mdpi.com

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which should match the calculated values for the desired product. mdpi.com

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule. mdpi.com

Structure Activity Relationship Sar and Rational Design of 5 3,4 Diethoxyphenyl 1h Tetrazole Analogues

Foundational Principles and Rationale for SAR Studies on the 5-(3,4-Diethoxyphenyl)-1H-tetrazole Core Structure

The rationale for investigating the SAR of the this compound core is built upon the distinct and synergistic contributions of its two primary components. The 1H-tetrazole ring is a well-known bioisostere of the carboxylic acid group. This means it can mimic the acidic proton and hydrogen-bonding capabilities of a carboxylic acid while offering improved metabolic stability and oral bioavailability due to its different physicochemical properties. This substitution is a common strategy in drug design to enhance a molecule's pharmacokinetic profile.

The 3,4-diethoxyphenyl moiety, a catechol diether derivative, is a key recognition element in a multitude of biologically active compounds, particularly inhibitors of phosphodiesterase (PDE) enzymes, such as PDE4. These enzymes are crucial in regulating intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of PDE4, for instance, leads to increased cAMP levels, which has anti-inflammatory effects, making PDE4 inhibitors valuable for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). The combination of the metabolically robust tetrazole ring with the potent diethoxyphenyl binding group provides a strong foundation for designing novel, highly effective enzyme inhibitors. SAR studies are therefore essential to systematically optimize the interactions of these molecules with their biological targets, thereby maximizing potency and selectivity while minimizing potential off-target effects.

Influence of Tetrazole Ring Substitutions on Modulating Biological Activity Profiles

The unsubstituted 1H-tetrazole ring exists as a mixture of two tautomers, the 1H and 2H forms. Substitution at one of the nitrogen atoms resolves this tautomerism and introduces a new vector for molecular modification, significantly influencing the compound's biological activity. The placement of a substituent at the N1 or N2 position creates two distinct regioisomers, each with a unique three-dimensional shape, electronic distribution, and hydrogen bonding capacity.

Table 1: Illustrative SAR of N-Substituted 5-(3,4-Diethoxyphenyl)tetrazole Analogues on Hypothetical PDE4 Activity

| Compound ID | Substitution on Tetrazole Ring (R) | Hypothetical PDE4 IC₅₀ (nM) | Rationale for Activity Change |

| Base | -H | 500 | Parent compound with moderate activity. |

| A-1 | -CH₃ (at N1) | 150 | Small alkyl group increases lipophilicity, potentially improving target engagement. |

| A-2 | -CH₃ (at N2) | 200 | N2-isomer is often slightly less active than the N1-isomer in similar series. |

| A-3 | -CH₂Ph (Benzyl at N1) | 80 | Benzyl group may form additional hydrophobic or π-stacking interactions in the active site. |

| A-4 | -(CH₂)₂OH (at N1) | 350 | Introduction of a polar hydroxyl group may be unfavorable unless a specific hydrogen bond can be formed. |

Note: The data in this table is illustrative, based on established principles for tetrazole-containing enzyme inhibitors, and serves to demonstrate potential SAR trends.

Impact of Structural Modifications to the Diethoxyphenyl Moiety on Compound Potency and Selectivity

The 3,4-diethoxyphenyl group is a critical pharmacophore for interacting with the active site of many enzymes, including PDE4, where it typically binds in a deep hydrophobic pocket. The SAR for this moiety is well-defined in many inhibitor classes.

The two alkoxy groups are generally essential for high potency. The oxygen atoms often act as hydrogen bond acceptors, while the alkyl chains engage in van der Waals interactions. The specific nature of these alkoxy groups has a significant impact on activity:

Chain Length: In many PDE4 inhibitors, a methoxy (B1213986) group at the 3-position and a slightly larger alkoxy group (like ethoxy or cyclopentyloxy) at the 4-position can enhance potency and selectivity.

Steric Bulk: Increasing the size of the alkoxy groups (e.g., from ethoxy to isopropoxy) can either improve binding by filling a hydrophobic pocket or decrease potency due to steric hindrance.

Positional Isomerism: Moving the alkoxy groups to other positions on the phenyl ring, such as 2,4- or 3,5-, typically leads to a dramatic loss of activity, highlighting the precise geometric requirements of the enzyme's binding site.

Studies on phthalazinone-based PDE4 inhibitors, for example, have shown that substitution at the 4-position of the phenyl ring was largely restricted to a methoxy group, while a variety of larger groups were tolerated at the 3-position. documentsdelivered.com

Table 2: Illustrative SAR of the Diethoxyphenyl Moiety on Hypothetical PDE4 Activity

| Compound ID | 3-Position Substituent | 4-Position Substituent | Hypothetical PDE4 IC₅₀ (nM) | Rationale for Activity Change |

| Base | -OCH₂CH₃ | -OCH₂CH₃ | 150 | Baseline activity for the diethoxy compound. |

| B-1 | -OCH₃ | -OCH₃ | 250 | Dimethoxy substitution is often slightly less potent than diethoxy or mixed ethers. |

| B-2 | -OCH₃ | -OCH₂CH₃ | 120 | The classic methoxy/ethoxy combination can provide a good balance of properties. |

| B-3 | -OCH₃ | -O-Cyclopentyl | 45 | A larger cyclopentyl group can fill the hydrophobic pocket more effectively, boosting potency. |

| B-4 | -OCH₂CH₃ | -H | >10,000 | Removal of one of the key alkoxy groups leads to a major loss of binding affinity. |

Note: The data in this table is illustrative, based on established SAR for dialkoxyphenyl-containing PDE inhibitors, and serves to demonstrate potential trends.

Conformational Analysis and Stereochemical Considerations in Relation to this compound's Biological Interactions

The three-dimensional conformation of this compound is a critical factor governing its interaction with a biological target. The key conformational variable is the torsional angle (dihedral angle) between the plane of the phenyl ring and the plane of the tetrazole ring. Free rotation around the C-C single bond connecting the two rings is typically hindered.

Computational and Cheminformatics Approaches in Elucidating SAR for this compound Analogues

Computational chemistry and cheminformatics are indispensable tools for understanding and predicting the SAR of this compound analogues.

Molecular Docking: This technique predicts the preferred binding orientation of a molecule within the active site of its target protein. nih.gov For a this compound analogue targeting PDE4, a typical docking pose would show the diethoxyphenyl group buried in the hydrophobic "Q pocket," making contact with nonpolar amino acid residues. The tetrazole ring would be positioned to form hydrogen bonds with key residues like asparagine and glutamine. Docking studies allow chemists to visualize these interactions and rationally design new analogues with improved binding affinity. For instance, a docking model might reveal a small, unfilled space near the tetrazole ring, suggesting that adding a specific substituent could lead to a new, favorable interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of this compound analogues, a QSAR model could be built by calculating various molecular descriptors (e.g., lipophilicity (logP), electronic properties, steric parameters) and correlating them with their measured IC₅₀ values. Such a model can then be used to predict the activity of new, yet-to-be-synthesized compounds, helping to prioritize the most promising candidates and guide the synthetic effort.

Molecular Mechanisms and Biological Interactions of 5 3,4 Diethoxyphenyl 1h Tetrazole

Elucidation and Characterization of Specific Molecular Targets Interacting with 5-(3,4-Diethoxyphenyl)-1H-tetrazole

Receptor Binding Kinetics and Affinity Profiling

No studies detailing the receptor binding kinetics or affinity profiling of this compound are currently available.

Enzyme Inhibition Mechanisms and Kinetic Parameters

There is no published research on the enzyme inhibition mechanisms or kinetic parameters of this compound.

Modulation of Ion Channel Function by this compound

The effects of this compound on ion channel function have not been investigated in any publicly available studies.

Cellular Signaling Pathway Modulation by this compound

Information regarding the modulation of any cellular signaling pathways by this compound is not available in the scientific literature.

Investigation of Ligand-Protein Interactions and Binding Modes Involving this compound

There are no studies that have investigated the specific ligand-protein interactions or binding modes of this compound.

Downstream Cellular and Physiological Effects Consequent to this compound's Primary Interactions

Without information on its primary molecular interactions, any downstream cellular and physiological effects of this compound remain uncharacterized.

Preclinical Pharmacological Investigations of 5 3,4 Diethoxyphenyl 1h Tetrazole in Non Human Models

In Vitro Pharmacological Profiling and Cellular Bioactivity Assessments of 5-(3,4-Diethoxyphenyl)-1H-tetrazole

No publicly available studies were identified that have conducted in vitro pharmacological profiling of this compound.

Cell-based Assays for Efficacy, Potency, and Selectivity

There are no reported cell-based assay data for this compound to evaluate its efficacy, potency (such as IC₅₀ or EC₅₀ values), or selectivity against any biological targets.

Biochemical Assays for Target Engagement and Pathway Activation

No information is available from biochemical assays that would indicate the specific molecular targets of this compound or its effects on intracellular signaling pathways.

Cellular Permeability and Intracellular Distribution Studies

There are no published studies on the cellular permeability or intracellular distribution of this compound.

In Vivo Studies Utilizing Relevant Non-Human Biological Models for this compound

No in vivo studies in any non-human biological models have been reported for this compound.

Strategic Selection and Validation of Animal Models for Disease Research

Without any indication of the potential therapeutic target or pharmacological activity of this compound, there has been no strategic selection or validation of animal models for its study.

Evaluation of Efficacy in Preclinical Disease Models

There is no evidence of this compound having been evaluated for efficacy in any preclinical models of disease.

Pharmacokinetic Profiling and Disposition Studies in Non-Human Species

No data from in vivo pharmacokinetic studies in any non-human species for this compound have been reported in the scientific literature. This includes key pharmacokinetic parameters such as:

Absorption: No information is available on the oral bioavailability or absorption characteristics of the compound.

Distribution: The volume of distribution and tissue penetration of the compound have not been described.

Metabolism: There are no published studies identifying the metabolic pathways or major metabolites of this compound in any preclinical model.

Excretion: The routes and rate of elimination of the compound from the body have not been determined.

Consequently, no data tables can be generated for the pharmacokinetic profile of this compound.

Advanced Analytical Methodologies for Research on 5 3,4 Diethoxyphenyl 1h Tetrazole

Spectroscopic Techniques for Structural Confirmation and Purity Assessment of 5-(3,4-Diethoxyphenyl)-1H-tetrazole

Spectroscopic methods provide a detailed insight into the molecular architecture and electronic properties of this compound, serving as the primary tools for its identification and characterization.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum, the protons of the diethoxyphenyl group and the tetrazole ring would exhibit characteristic chemical shifts and coupling patterns. The ethoxy groups would typically show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. The aromatic protons on the phenyl ring would appear as a set of multiplets in the aromatic region of the spectrum. The N-H proton of the tetrazole ring is also a key feature, though its chemical shift can be broad and variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the two carbons of the tetrazole ring, the carbons of the phenyl ring, and the carbons of the ethoxy groups. The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the ethoxy groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Tetrazole C5 | - | ~155 |

| Phenyl C1 | - | ~124 |

| Phenyl C2 | ~7.6 (d) | ~114 |

| Phenyl C3 | - | ~149 |

| Phenyl C4 | - | ~148 |

| Phenyl C5 | ~7.5 (dd) | ~115 |

| Phenyl C6 | ~7.5 (d) | ~112 |

| OCH₂CH₃ (methylene) | ~4.1 (q) | ~64 |

| OCH₂CH₃ (methyl) | ~1.4 (t) | ~15 |

| Tetrazole NH | Variable | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. This method can confirm the molecular formula, C₁₁H₁₄N₄O₂, with a high degree of accuracy.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of this compound would likely involve the loss of the ethoxy groups, the tetrazole ring, or other characteristic fragments, which helps to piece together the molecular structure.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄N₄O₂ |

| Exact Mass | 234.1117 |

| Common Adducts [M+H]⁺, [M+Na]⁺ | 235.1195, 257.1014 |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Compound Characterization

Vibrational spectroscopy, specifically Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in this compound. The IR spectrum would show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as vibrations associated with the aromatic ring and the tetrazole ring system.

Electronic spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π-π* transitions of the aromatic and tetrazole rings.

Table 3: Characteristic Vibrational and Electronic Spectroscopic Data for 5-(Aryl)-1H-tetrazoles

| Spectroscopic Technique | Functional Group/Transition | Typical Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR Spectroscopy | N-H stretch (tetrazole) | 3400-3200 |

| C-H stretch (aromatic) | 3100-3000 | |

| C=N, C=C stretch (ring) | 1600-1450 | |

| C-O stretch (ether) | 1250-1000 | |

| UV-Vis Spectroscopy | π-π* transitions | ~250-300 nm |

Chromatographic Separation Techniques for Isolation, Quantification, and Impurity Profiling

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, for its quantification, and for the identification and quantification of any impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity assessment and quantification of this compound. A typical method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.

Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve a good separation of the main compound from any impurities. Validation of the HPLC method according to regulatory guidelines is crucial to ensure its accuracy, precision, linearity, and robustness.

Table 4: Illustrative HPLC Method Parameters for Analysis of 5-Aryl-1H-tetrazoles

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) and Related Techniques

Gas Chromatography (GC) can also be employed for the analysis of this compound, particularly for assessing volatile impurities. However, due to the relatively low volatility and potential thermal lability of the tetrazole moiety, derivatization may be necessary to improve its chromatographic properties. GC coupled with a mass spectrometer (GC-MS) would be a powerful tool for the identification of unknown volatile impurities.

The development of a GC method would require careful selection of the column, temperature program, and detector to ensure efficient separation and sensitive detection.

Table 5: Potential Gas Chromatography Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient from 100 to 300 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

X-ray Crystallography and Structural Determination of this compound and its Complexes

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the intermolecular interactions it forms in the solid state, such as hydrogen bonding and crystal packing.

For a molecule like this compound, single-crystal X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles, defining the geometry of both the tetrazole ring and the diethoxyphenyl substituent. While specific crystallographic data for this compound is not publicly available, the analysis of closely related structures, such as 5-phenyl-1H-tetrazole, provides a strong precedent for the expected structural features. nih.gov The crystal structure would likely reveal a largely planar tetrazole ring, with the phenyl ring being twisted out of this plane to some degree. The diethoxy groups would adopt conformations that minimize steric hindrance.

The formation of complexes, for instance with metal ions or other organic molecules, could be comprehensively studied using X-ray crystallography. Such studies would elucidate the coordination modes of the tetrazole ring, which is known to act as a versatile ligand, and any other non-covalent interactions driving the complex formation.

Table 1: Representative Crystallographic Data for a 5-Aryl-1H-tetrazole Analog

| Parameter | Value |

| CCDC Number | 237392 nih.gov |

| Empirical Formula | C₇H₆N₄ |

| Formula Weight | 146.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.862(2) |

| b (Å) | 10.993(4) |

| c (Å) | 11.267(4) |

| β (°) | 99.99(3) |

| Volume (ų) | 715.1(4) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.358 |

This data is for 5-phenyl-1H-tetrazole and is presented as a representative example. nih.gov

Development of Bioanalytical Methods for Quantification in Biological Matrices (Excluding Human Origin)

To investigate the pharmacokinetic and metabolic profile of this compound in preclinical animal studies, the development of sensitive and selective bioanalytical methods is paramount. These methods are essential for accurately measuring the concentration of the parent compound and its potential metabolites in various biological matrices such as plasma, urine, and tissue homogenates from non-human subjects.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and wide dynamic range. nih.govnih.gov The development of an LC-MS/MS method for this compound would involve several key steps:

Sample Preparation: The first step is to isolate the analyte from the complex biological matrix. This is typically achieved through techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). nih.govnih.gov The choice of method depends on the physicochemical properties of the analyte and the nature of the matrix.

Chromatographic Separation: A suitable HPLC or ultra-high-performance liquid chromatography (UHPLC) column and mobile phase are selected to achieve good separation of the analyte from endogenous matrix components and any potential metabolites. nih.govnih.gov Reversed-phase chromatography is commonly employed for compounds of this nature.

Mass Spectrometric Detection: The mass spectrometer is optimized for the detection of this compound. This involves selecting the appropriate ionization mode (e.g., electrospray ionization - ESI) and monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) to ensure high selectivity and sensitivity. nih.govnih.gov

Method Validation: The developed method must be rigorously validated according to regulatory guidelines to ensure its reliability. Validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage). nih.gov

Table 2: Representative Parameters for a Bioanalytical LC-MS/MS Method for a Tetrazole Analog in Rat Plasma

| Parameter | Description |

| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with acetonitrile and water (containing 0.1% formic acid) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | Specific m/z transition for the analyte and internal standard |

| Linearity Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra- and Inter-day Precision (%RSD) | < 15% |

| Accuracy (% bias) | Within ±15% |

| Extraction Recovery | > 85% |

This table presents typical parameters for a validated LC-MS/MS method for a small molecule in rat plasma and serves as a representative example. nih.govnih.gov

Computational and Theoretical Chemistry Applications in 5 3,4 Diethoxyphenyl 1h Tetrazole Research

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure, reactivity, and spectroscopic characteristics of 5-(3,4-Diethoxyphenyl)-1H-tetrazole. Methods like Density Functional Theory (DFT) are particularly powerful for these investigations. researchgate.netiaea.org By solving approximations of the Schrödinger equation, researchers can determine various molecular properties before the compound is ever synthesized.

Key applications include:

Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule.

Electronic Properties: Calculating the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is crucial for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are key to understanding intermolecular interactions.

Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Spectroscopic Prediction: Computational methods can predict spectroscopic data, such as NMR chemical shifts and UV-Vis absorption wavelengths. nih.gov This is invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

| Predicted λmax (UV-Vis) | 275 nm | Corresponds to electronic transitions |

Molecular Docking and Molecular Dynamics Simulations for Investigating Protein-Ligand Interactions

To explore the therapeutic potential of this compound, molecular docking and molecular dynamics (MD) simulations are paramount. These techniques model the interaction between the small molecule (ligand) and a biological target, typically a protein or enzyme. nih.govajgreenchem.comuobaghdad.edu.iqajgreenchem.com

Molecular Docking predicts the preferred orientation and binding affinity of the ligand when it interacts with the active site of a target protein. nih.govnih.gov This process involves sampling a vast number of possible conformations and scoring them based on how well they fit energetically and geometrically. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, docking studies on tetrazole derivatives have been used to explore their potential as antimicrobial agents by predicting their binding to essential bacterial enzymes. nih.govuobaghdad.edu.iq

Molecular Dynamics (MD) Simulations provide a dynamic view of the protein-ligand complex over time, typically on the nanosecond to microsecond scale. nih.govnih.gov Starting from a docked pose, MD simulations calculate the atomic movements by solving Newton's equations of motion. This allows researchers to:

Assess the stability of the binding pose predicted by docking.

Observe conformational changes in the protein or ligand upon binding.

Calculate the binding free energy, which offers a more accurate prediction of binding affinity than docking scores alone. nih.gov

| Parameter | Value | Interpretation |

|---|---|---|

| Docking Score | -7.8 kcal/mol | Strong predicted binding affinity. nih.gov |

| Key Interacting Residues | Asn768, Arg880, Phe914 | Amino acids crucial for binding. nih.gov |

| Types of Interactions | Hydrogen bond, π-π stacking | Specific forces stabilizing the complex. |

| MD Simulation Stability (RMSD) | < 2.0 Å | The ligand remains stably bound in the active site over the simulation time. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build mathematical models that correlate the chemical structure of compounds with their biological activity or a specific property. umn.edunih.gov For this compound and its analogues, QSAR can be a powerful tool for predicting their therapeutic efficacy or toxicity. researchgate.netnih.gov

The process involves:

Data Collection: A dataset of tetrazole derivatives with measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that relates a selection of descriptors to the observed activity.

Validation: The model is rigorously validated to ensure its predictive power for new, untested compounds.

A validated QSAR model can then be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

| Statistical Parameter | Value | Meaning |

|---|---|---|

| R² (Coefficient of Determination) | 0.85 | Indicates a good fit of the model to the training data. |

| Q² (Cross-validated R²) | 0.75 | Shows the model's robustness and predictive ability. |

| External R² (R²_pred) | 0.70 | Demonstrates the model's performance on an external test set. |

De Novo Design and Virtual Screening Strategies for Novel this compound Derivatives

Building on the insights from the aforementioned computational methods, researchers can employ more advanced strategies like de novo design and virtual screening to discover novel derivatives of this compound.

Virtual Screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govyoutube.com This can be done in two primary ways:

Ligand-based virtual screening: Uses the structure of a known active compound (like the parent tetrazole) to find other molecules with similar shapes and chemical features.

Structure-based virtual screening: Involves docking millions of commercially available or virtual compounds into the active site of a target protein to find potential hits. mdpi.commdpi.com

De Novo Design programs build novel molecules from scratch, piece by piece, directly within the constraints of a protein's active site. beilstein-journals.orgresearchgate.netnih.gov These algorithms can generate entirely new chemical scaffolds that are optimized for high-affinity binding, offering innovative pathways for drug development that go beyond simple modifications of existing compounds. beilstein-archives.org

These strategies enable the exploration of a vast chemical space, far beyond what is feasible through traditional synthesis and screening, to identify novel and potent derivatives of this compound for a wide range of applications.

Medicinal Chemistry Perspectives and Therapeutic Potential of 5 3,4 Diethoxyphenyl 1h Tetrazole Derivatives

Principles of Rational Drug Design and Lead Optimization Applied to the 5-(3,4-Diethoxyphenyl)-1H-tetrazole Scaffold

Rational drug design for derivatives of this compound involves a systematic approach to modify its structure to achieve desired biological activity, selectivity, and pharmacokinetic properties. A key principle is the understanding of structure-activity relationships (SAR), which dictates how changes in the molecule's structure affect its interaction with a biological target.

The 3,4-diethoxyphenyl group offers several avenues for modification. The ethoxy groups are crucial for establishing lipophilicity and can engage in hydrogen bonding with target proteins. The catechol-like diether pattern is a common feature in many biologically active compounds. The relative position of these groups on the phenyl ring is critical, and variations can significantly impact biological activity.

Lead optimization of a compound like this compound would typically involve:

Modification of the Phenyl Ring Substituents: Altering the ethoxy groups to other alkoxy groups (e.g., methoxy (B1213986), propoxy) or replacing them with other electron-donating or electron-withdrawing groups can fine-tune the electronic properties and steric bulk of the molecule. This can influence binding affinity and selectivity for the target.

Introduction of Additional Substituents: Adding other functional groups to the phenyl ring can explore new binding interactions with the target protein and modulate the compound's physicochemical properties.

Alterations to the Tetrazole Ring: While the 1H-tetrazole is often kept as a stable core, substitution on the nitrogen atoms can be explored to create prodrugs or to alter the compound's pharmacokinetic profile.

A hypothetical lead optimization program for a this compound lead compound might explore the variations outlined in the table below to improve a specific biological activity.

| Modification | Rationale | Potential Impact |

| Varying alkoxy chain length (e.g., methoxy, propoxy) | To probe the size of the hydrophobic pocket in the target's binding site. | Increased or decreased binding affinity. |

| Shifting the position of the alkoxy groups (e.g., 2,4- or 3,5-diethoxy) | To optimize the geometry of interaction with the target. | Altered selectivity and potency. |

| Replacing ethoxy with other functional groups (e.g., -OH, -F, -CF3) | To modulate electronic properties and hydrogen bonding capacity. | Changes in target binding and metabolic stability. |

| Introducing substituents on the phenyl ring | To explore additional binding interactions and improve properties like solubility. | Enhanced potency and improved pharmacokinetics. |

Strategies for Enhancing Potency, Selectivity, and Pharmacological Properties of this compound Analogues

Building upon the principles of lead optimization, specific strategies can be employed to enhance the therapeutic profile of this compound analogues.

Enhancing Potency: Potency is often increased by optimizing the interactions between the drug molecule and its target. For the this compound scaffold, this could involve:

Structure-Based Design: If the three-dimensional structure of the target protein is known, computational docking studies can be used to predict how analogues will bind. This allows for the rational design of modifications that enhance binding affinity. For instance, if a hydrophobic pocket is identified near the diethoxyphenyl group, extending one of the ethoxy chains to a propoxy or butoxy group might lead to a more potent compound.

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential steric and electronic features required for activity, guiding the design of new, more potent analogues.

Improving Selectivity: Selectivity is crucial to minimize off-target effects. Strategies to improve the selectivity of this compound analogues include:

Exploiting Structural Differences in Target Isoforms: If the target is part of a family of related proteins, subtle differences in their binding sites can be exploited. For example, designing a substituent on the phenyl ring that interacts with a unique amino acid residue in the desired target but clashes with the corresponding residue in other isoforms can confer selectivity.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation that is preferred by the intended target, thereby reducing its affinity for other targets.

Improving Pharmacological Properties: A potent and selective compound is not a viable drug candidate without appropriate pharmacological properties (ADME - Absorption, Distribution, Metabolism, and Excretion). For tetrazole derivatives, key considerations include:

Metabolic Stability: The 3,4-diethoxyphenyl moiety can be susceptible to O-dealkylation by cytochrome P450 enzymes. Replacing the ethoxy groups with more metabolically stable alternatives, such as fluoroalkoxy groups, or introducing blocking groups at adjacent positions on the phenyl ring can improve metabolic stability and prolong the drug's half-life.

Prodrug Design Concepts for Modulating the Pharmacodynamic and Pharmacokinetic Profiles of this compound

The acidic nature of the 1H-tetrazole ring can sometimes lead to poor oral absorption. Prodrug strategies can be employed to temporarily mask this acidic group, improving the compound's pharmacokinetic profile.

A common prodrug approach for tetrazoles involves derivatization of one of the nitrogen atoms of the tetrazole ring. This can be achieved by attaching a promoiety that is cleaved in vivo by enzymatic or chemical means to release the active parent drug.

| Prodrug Strategy | Promoiety | Cleavage Mechanism | Potential Advantage |

| Ester Prodrugs | Acyloxymethyl or Pivaloyloxymethyl (POM) | Esterases | Increased lipophilicity and improved oral absorption. |

| Carbonate Prodrugs | Alkoxycarbonyloxymethyl | Esterases | Can be tailored for different release rates. |

| N-Alkyl Prodrugs | Methyl or other small alkyl groups | Cytochrome P450 enzymes | Can improve membrane permeability and may offer sustained release. |

For a compound like this compound, an N-acyloxymethyl prodrug could be synthesized. This would increase its lipophilicity, potentially leading to better absorption from the gastrointestinal tract. Once in the bloodstream, plasma esterases would cleave the promoiety, releasing the active tetrazole compound.

Exploration of Emerging Therapeutic Applications for this compound Based on Preclinical Evidence

While specific preclinical data for this compound is not widely available in the public domain, the therapeutic potential of this scaffold can be inferred from studies on structurally related compounds.

Anticancer Activity: Several studies have highlighted the anticancer potential of 5-phenyltetrazole derivatives. For instance, compounds with a dimethoxy substitution pattern on the phenyl ring have shown cytotoxic effects against various cancer cell lines. The 3,4-diethoxy arrangement in the target compound is structurally similar and may confer similar or enhanced anticancer properties. The mechanism of action for such compounds could involve the inhibition of key signaling pathways or enzymes involved in cancer cell proliferation and survival. A study on tetrazole derivatives of 3,3′-dimethoxybenzidine demonstrated their potential as anticancer agents by inducing apoptosis. nih.gov

Antidiabetic Activity: A series of 5-(4-alkoxyphenyl-alkyl)-1H-tetrazole derivatives have been reported as potent glucose and lipid-lowering agents. nih.gov These compounds act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. The presence of the alkoxy-substituted phenyl ring is a common feature in this class of compounds. It is plausible that this compound could exhibit similar antidiabetic properties by interacting with PPARγ or other targets involved in metabolic diseases.

Anti-inflammatory and Analgesic Activity: The tetrazole ring is a feature of several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 5-phenyltetrazole have been shown to possess anti-inflammatory and analgesic properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes. nih.gov The 3,4-diethoxyphenyl moiety could modulate the potency and selectivity of this inhibition.

Future Trajectories and Interdisciplinary Research Opportunities for 5 3,4 Diethoxyphenyl 1h Tetrazole

Identification and Exploration of Novel Therapeutic Niches and Indications for 5-(3,4-Diethoxyphenyl)-1H-tetrazole

The true therapeutic potential of this compound remains largely untapped. However, by examining the well-established biological activities of the broader tetrazole class of compounds, we can identify promising avenues for future investigation. Tetrazole derivatives have demonstrated a wide array of pharmacological effects, suggesting that this compound could be a valuable lead compound in several therapeutic areas.

One of the most promising areas of exploration is in oncology . Certain tetrazole analogues have been shown to act as microtubule destabilizers, a mechanism central to the action of several successful anticancer drugs. nih.gov By disrupting the polymerization of tubulin, these compounds can inhibit cell division and induce apoptosis in rapidly proliferating cancer cells. Future research could focus on screening this compound for similar activity against a panel of cancer cell lines.

Another significant therapeutic niche for tetrazole derivatives is in the management of metabolic disorders . A number of 5-substituted-1H-tetrazole derivatives have exhibited potent glucose and lipid-lowering activities, making them attractive candidates for the treatment of type 2 diabetes and dyslipidemia. umn.eduresearchgate.net The mechanism of action for some of these compounds involves the activation of peroxisome proliferator-activated receptors (PPARs), key regulators of glucose and lipid metabolism. umn.edu Investigating the effect of this compound on these and other metabolic pathways could reveal its potential as a novel antidiabetic agent.

The anti-inflammatory properties of tetrazoles also warrant further investigation. researchgate.netnih.gov Chronic inflammation is a key component of numerous diseases, including autoimmune disorders, cardiovascular disease, and neurodegenerative conditions. The ability of some tetrazole compounds to modulate inflammatory pathways suggests that this compound could be developed as a novel anti-inflammatory agent.

Furthermore, the tetrazole ring is a well-known bioisostere of the carboxylic acid group, a common functional group in many drugs. nih.gov This structural similarity allows tetrazole-containing compounds to interact with biological targets in a similar manner to their carboxylic acid-containing counterparts, often with improved metabolic stability and pharmacokinetic properties. This bioisosteric relationship opens up a vast landscape of potential therapeutic targets for this compound, essentially allowing it to be considered as a potential replacement for existing carboxylic acid-based drugs with suboptimal properties.

| Potential Therapeutic Area | Underlying Mechanism (based on related tetrazoles) | Potential Indications |

| Oncology | Microtubule destabilization nih.gov | Various Cancers |

| Metabolic Disorders | PPAR agonism, glucose and lipid-lowering effects umn.eduresearchgate.net | Type 2 Diabetes, Dyslipidemia |

| Inflammatory Diseases | Modulation of inflammatory pathways researchgate.netnih.gov | Autoimmune disorders, Chronic inflammation |

| General Drug Design | Bioisostere of carboxylic acid nih.gov | Broad range of diseases |

Application of Advanced Omics Technologies (Genomics, Proteomics, Metabolomics) in Research on this compound

To fully elucidate the therapeutic potential of this compound, the integration of advanced "omics" technologies will be indispensable. These high-throughput approaches can provide a comprehensive understanding of the compound's mechanism of action and its effects on biological systems at a molecular level.

Genomics can be employed to identify genetic factors that may influence an individual's response to this compound. By screening for specific genetic markers, it may be possible to predict which patients are most likely to benefit from treatment with the compound, paving the way for personalized medicine approaches.

Proteomics , the large-scale study of proteins, can be used to identify the direct molecular targets of this compound. Techniques such as affinity chromatography coupled with mass spectrometry can pinpoint the proteins that bind to the compound, providing crucial insights into its mechanism of action. Furthermore, proteomics can reveal changes in protein expression and post-translational modifications in response to treatment, offering a detailed picture of the compound's cellular effects.

Metabolomics , which involves the comprehensive analysis of metabolites in a biological system, can shed light on the metabolic pathways that are modulated by this compound. By identifying changes in the metabolome, researchers can gain a deeper understanding of the compound's pharmacological effects and identify potential biomarkers of drug response.

The integration of these omics technologies, often referred to as "multi-omics," can provide a holistic view of the biological effects of this compound, from the genetic level to the metabolic level. This comprehensive understanding is essential for the rational design of future clinical trials and the development of targeted therapies.

| Omics Technology | Application in this compound Research | Potential Outcomes |

| Genomics | Identification of genetic markers influencing drug response. | Personalized medicine strategies. |

| Proteomics | Identification of direct protein targets and downstream effects. | Elucidation of mechanism of action. |

| Metabolomics | Analysis of metabolic pathway modulation. | Understanding of pharmacological effects and biomarker discovery. |

| Multi-omics | Integrated analysis of genomic, proteomic, and metabolomic data. | Comprehensive understanding of biological effects. |

Development of Advanced Drug Delivery Systems and Nanotechnology Approaches for this compound

The therapeutic efficacy of a drug is not solely dependent on its intrinsic pharmacological activity but also on its ability to reach the target site in the body at an appropriate concentration and for a sufficient duration. Advanced drug delivery systems, particularly those based on nanotechnology, offer the potential to significantly enhance the therapeutic profile of this compound.

Polymeric nanoparticles represent a versatile platform for the delivery of heterocyclic drugs. ajgreenchem.comacs.org These nanoparticles can be engineered to encapsulate this compound, protecting it from degradation and enabling its controlled release over time. nih.gov The surface of these nanoparticles can also be functionalized with targeting ligands to direct the drug to specific cells or tissues, thereby increasing its efficacy and reducing off-target side effects. researchgate.net

Liposomes , which are spherical vesicles composed of a lipid bilayer, are another promising drug delivery vehicle for tetrazole compounds. youtube.com They can encapsulate both hydrophilic and hydrophobic drugs and have been successfully used to improve the therapeutic index of a number of approved drugs. youtube.com A liposomal formulation of this compound could potentially enhance its solubility, stability, and bioavailability.

The use of nanocatalysts in the synthesis of tetrazole derivatives is also an emerging area of research that could indirectly impact the development of this compound. researchgate.netnih.gov These nanocatalysts can improve the efficiency and selectivity of the chemical reactions used to produce the compound, potentially leading to more cost-effective and environmentally friendly manufacturing processes.

| Drug Delivery System | Potential Advantages for this compound |

| Polymeric Nanoparticles | Controlled release, protection from degradation, targeted delivery. ajgreenchem.comacs.orgnih.govresearchgate.net |

| Liposomes | Enhanced solubility, stability, and bioavailability. youtube.com |

| Nanocatalysts | More efficient and sustainable synthesis. researchgate.netnih.gov |

Integration of Artificial Intelligence, Machine Learning, and Big Data Analytics in Accelerating this compound Research

The integration of artificial intelligence (AI), machine learning (ML), and big data analytics is poised to revolutionize the field of drug discovery and development. nih.gov These powerful computational tools can be applied at various stages of the research process for this compound, from the initial identification of therapeutic targets to the design of clinical trials.

Quantitative Structure-Activity Relationship (QSAR) models, which use machine learning algorithms to correlate the chemical structure of a compound with its biological activity, can be used to predict the therapeutic potential of this compound and to design novel analogues with improved properties. nih.govumn.edunih.gov By analyzing large datasets of related compounds, these models can identify the key structural features that are responsible for a desired pharmacological effect.

In silico screening techniques, powered by AI and ML, can be used to virtually screen large libraries of compounds to identify those that are most likely to interact with a specific therapeutic target. nih.govnih.gov This can significantly accelerate the drug discovery process by prioritizing the most promising candidates for further experimental testing.

AI can also be used to analyze the vast amounts of data generated by omics technologies, helping to identify novel drug targets and biomarkers. nih.gov Furthermore, machine learning models can be used to predict the pharmacokinetic and toxicological properties of this compound, providing valuable information for its preclinical and clinical development. nih.gov

| AI/ML Application | Role in this compound Research |

| QSAR Modeling | Prediction of biological activity and design of new analogues. nih.govumn.edunih.gov |

| In Silico Screening | Virtual screening of compound libraries to identify potential hits. nih.govnih.gov |

| Omics Data Analysis | Identification of novel drug targets and biomarkers. nih.gov |

| ADMET Prediction | Prediction of absorption, distribution, metabolism, excretion, and toxicity. nih.gov |

Q & A

Q. What are the latest advancements in scaling up lab-scale synthesis without compromising regioselectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.